2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate
Overview
Description
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate typically involves the reaction of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenol+Acetic Anhydride→2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl acetate+Acetic Acid
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of high-boiling solvents and microwave-assisted reactions to accelerate the reaction rate. The purification of the product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methyl-6-nitrophenol
- 1H-Benzotriazole
- 2-(2-Benzothiazolyl)acetic Acid Ethyl Ester
Uniqueness
Compared to similar compounds, 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate stands out due to its unique structural features, which confer distinct chemical and biological properties. Its acetate group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] acetate |
InChI |
InChI=1S/C15H13N3O2/c1-10-7-8-15(20-11(2)19)14(9-10)18-16-12-5-3-4-6-13(12)17-18/h3-9H,1-2H3 |
InChI Key |
VWVPMNQXGPQPNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)N2N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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